(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a chiral compound primarily used in pharmaceutical applications. It is recognized for its role as an intermediate in the synthesis of various biologically active molecules. The compound is classified under amino acids and derivatives, specifically as a glycine derivative with a chlorophenyl group.
The compound can be synthesized from racemic 2-chlorophenylglycine through various methods, including esterification and chiral separation techniques. Its synthesis has been documented in patents and chemical databases, indicating its significance in research and industrial applications.
The synthesis of (S)-(+)-2-chlorophenylglycine methyl ester tartrate typically involves the following steps:
The molecular structure of (S)-(+)-2-chlorophenylglycine methyl ester tartrate can be described as follows:
COC(=O)[C@@H](N)c1ccccc1Cl.O[C@H]([C@@H](O)C(=O)O)C(=O)O
InChI=1S/C13H16ClNO8/c1-14-9(12)8(11)6-4-2-3-5-7(6)10;1-2(3(4)5)6(7)8/h2-5,8H,11H2,1H3;1H
(S)-(+)-2-chlorophenylglycine methyl ester tartrate can participate in several chemical reactions:
These reactions are crucial for further modifications and applications in medicinal chemistry.
The mechanism of action of (S)-(+)-2-chlorophenylglycine methyl ester tartrate is primarily linked to its role as an intermediate in synthesizing pharmacologically active compounds. It may interact with biological targets through:
The physical and chemical properties of (S)-(+)-2-chlorophenylglycine methyl ester tartrate are essential for its application:
(S)-(+)-2-chlorophenylglycine methyl ester tartrate has several scientific applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3